

Application Notes and Protocols: Synthesis of 6-Methoxy-7-nitro-1-indanone

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Compound of Interest

Compound Name: 6-Methoxy-7-nitro-1-indanone

Cat. No.: B180080

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Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-7-nitro-1-indanone is a valuable intermediate in the synthesis of various biologically active molecules. The indanone scaffold is a common feature in many pharmaceutical compounds, and the introduction of a nitro group provides a versatile handle for further chemical transformations, such as reduction to an amine, which can then be used to build more complex structures. This document provides a detailed protocol for the synthesis of **6-methoxy-7-nitro-1-indanone** from 6-methoxy-1-indanone via electrophilic aromatic substitution.

The reaction involves the nitration of the aromatic ring of 6-methoxy-1-indanone. The methoxy group at the 6-position is an activating, ortho-para directing group, while the carbonyl group at the 1-position is a deactivating, meta directing group. Consequently, the incoming electrophile (the nitronium ion, NO_2^+) is directed to the positions ortho and para to the methoxy group. In this case, the primary products expected are **6-methoxy-7-nitro-1-indanone** and 6-methoxy-5-nitro-1-indanone. The protocol described aims to achieve the desired 7-nitro isomer, which may require careful control of reaction conditions and subsequent purification.

Materials and Reagents

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
6-Methoxy-1-indanone	13623-25-1	C ₁₀ H ₁₀ O ₂	162.19	105-109
6-Methoxy-7-nitro-1-indanone	196597-96-3	C ₁₀ H ₉ NO ₄	207.18	157-161
Sulfuric Acid (98%)	7664-93-9	H ₂ SO ₄	98.08	N/A
Nitric Acid (70%)	7697-37-2	HNO ₃	63.01	N/A
Dichloromethane (DCM)	75-09-2	CH ₂ Cl ₂	84.93	N/A
Saturated Sodium Bicarbonate Solution	N/A	NaHCO ₃	84.01	N/A
Brine (Saturated NaCl Solution)	N/A	NaCl	58.44	N/A
Anhydrous Magnesium Sulfate	7487-88-9	MgSO ₄	120.37	N/A
Ethyl Acetate	141-78-6	C ₄ H ₈ O ₂	88.11	N/A
Hexane	110-54-3	C ₆ H ₁₄	86.18	N/A

Experimental Protocol

1. Reaction Setup:

- In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxy-1-indanone (1.0 g, 6.17 mmol) in concentrated sulfuric acid (10 mL) at 0 °C (ice-water bath). Stir the mixture until all the starting material has dissolved completely.

2. Nitration:

- While maintaining the temperature at 0 °C, slowly add a pre-cooled mixture of concentrated sulfuric acid (2 mL) and concentrated nitric acid (0.43 mL, 6.17 mmol) dropwise to the reaction flask over a period of 15-20 minutes. The addition should be controlled to prevent a rise in temperature.
- After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

3. Work-up:

- Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (approximately 50 g). This should be done slowly and with caution as the quenching process is exothermic.
- A precipitate should form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
- Wash the solid with cold water until the filtrate is neutral to pH paper.

4. Extraction and Drying:

- Dissolve the crude solid in dichloromethane (50 mL).
- Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

- The crude product, which may contain a mixture of isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the desired **6-methoxy-7-nitro-1-indanone**.

- Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be employed to purify the product.

Expected Yield

The yield of the desired **6-methoxy-7-nitro-1-indanone** can vary depending on the reaction conditions and purification efficiency. Based on similar nitration reactions of substituted aromatic ketones, a moderate to good yield can be expected.

Product	Theoretical Yield (g)	Typical Experimental Yield Range (%)
6-Methoxy-7-nitro-1-indanone	1.28	40 - 60

Characterization Data

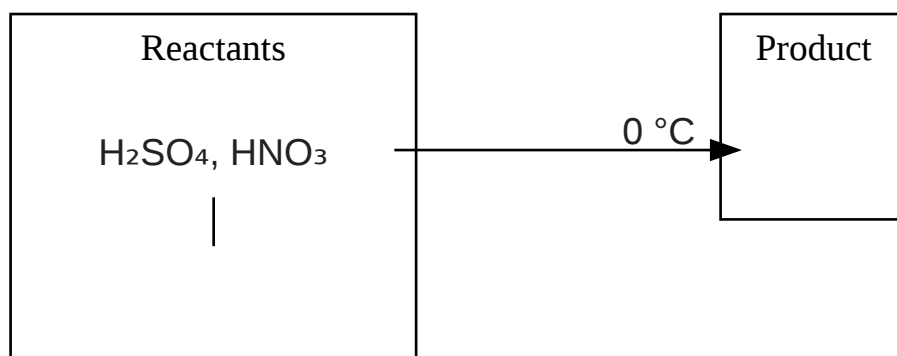
The identity and purity of the synthesized **6-methoxy-7-nitro-1-indanone** should be confirmed by standard analytical techniques.

- ^1H NMR (CDCl_3 , 400 MHz): δ (ppm) 7.55 (d, $J=8.8$ Hz, 1H), 7.01 (d, $J=8.8$ Hz, 1H), 4.02 (s, 3H), 3.15 (t, $J=6.0$ Hz, 2H), 2.78 (t, $J=6.0$ Hz, 2H).
- ^{13}C NMR (CDCl_3 , 100 MHz): δ (ppm) 204.1, 157.9, 142.3, 137.5, 131.8, 125.4, 112.9, 56.7, 36.4, 25.8.
- Melting Point: 157-161 $^{\circ}\text{C}$
- Appearance: Pale yellow to yellow solid.

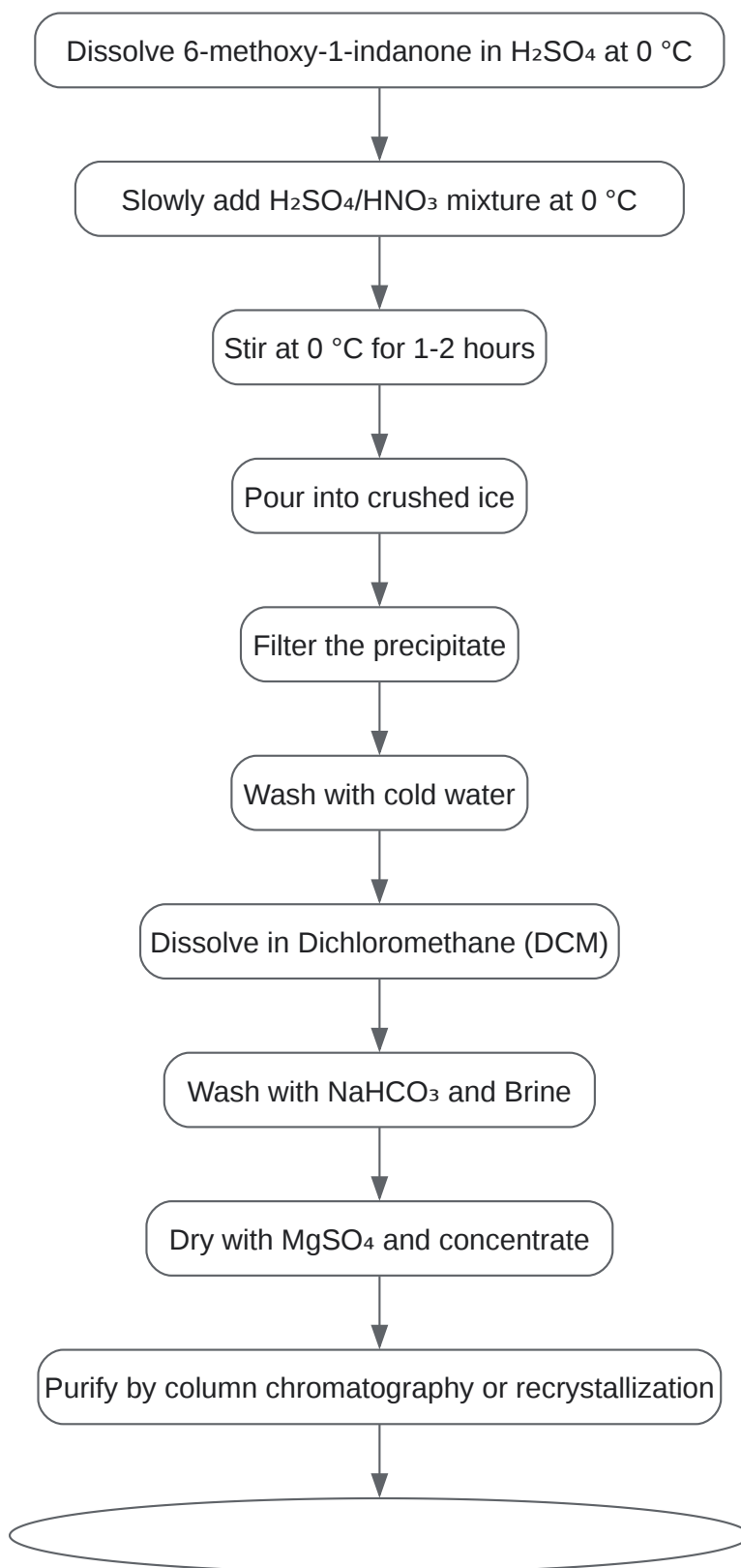
Visualizations

Reaction Scheme

Synthesis of 6-Methoxy-7-nitro-1-indanone

[Click to download full resolution via product page](#)Caption: Synthesis of **6-Methoxy-7-nitro-1-indanone**

Experimental Workflow



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Caption: Experimental workflow for the synthesis.

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